Stereochemical Configuration at C-17 Dictates a 20-Fold Reduction in Potency
The 17α-configuration of the butenolide ring in 17|AH-Gitoxigenin results in a profound loss of biological activity compared to its 17β-isomer, gitoxigenin. The alteration of the lactone ring attachment from the natural C-17β position to the C-17α position leads to the loss of the lactone ring's contribution to interaction energy with the Na+/K+-ATPase receptor [1]. This conformational change is estimated to cause an approximate 20-fold decrease in cardiotonic potency relative to the 17β-orientation [2].
| Evidence Dimension | Na+/K+-ATPase Inhibitory Potency |
|---|---|
| Target Compound Data | Estimated to be ~20-fold less potent than the 17β-isomer [2] |
| Comparator Or Baseline | Gitoxigenin (17β-H-Gitoxigenin) |
| Quantified Difference | Approximately 20-fold decrease in potency |
| Conditions | Inferred from structure-activity relationship (SAR) analysis of cardenolide lactone ring attachment [1] |
Why This Matters
This data confirms 17|AH-Gitoxigenin cannot serve as a potent Na+/K+-ATPase inhibitor, but its unique stereochemistry makes it an indispensable negative control in SAR studies and a tool for probing receptor stereospecificity.
- [1] Melero, C. P., Medarde, M., & San Feliciano, A. (2000). A Short Review on Cardiotonic Steroids and Their Aminoguanidine Analogues. Molecules, 5(1), 51-81. DOI: 10.3390/50100051. View Source
- [2] Fullerton, D. S., et al. (1986). The effect of 16 beta-substitution on the structure and activity of digitoxigenin: is there an additional binding interaction with Na+,K+-ATPase? Molecular Pharmacology, 29(3), 270-274. View Source
